N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-10(12-4-2-3-11(7-12)8-17)19-15(20)13-5-6-14(16)18-9-13/h2-7,9-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAABPCBPTRVKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-fluoropyridine-3-amine in the presence of a base such as triethylamine to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
One of the most notable applications of N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide is its role as a potential anticancer agent. Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression.
- Mechanism of Action : The compound is believed to interact with specific targets within cancer cells, leading to the inhibition of tumor growth. For instance, studies have indicated that modifications in the fluoropyridine structure enhance its binding affinity to target proteins associated with oncogenic pathways .
- Case Study : A study conducted on KRAS G12C mutant models demonstrated that compounds designed based on similar scaffolds exhibited significant tumor growth inhibition. The results indicated a dose-dependent efficacy, suggesting that this compound could be developed further for clinical applications in oncology .
Inhibition of Enzymatic Activity
The compound has also been explored for its potential to inhibit various enzymes, particularly those involved in metabolic processes.
- Farnesyltransferase Inhibition : Similar compounds have shown promise as inhibitors of human farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling and growth. Research indicates that modifications to the carboxamide group can enhance inhibitory activity against farnesyltransferase, potentially positioning this compound as a candidate for further development in this area .
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties.
- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of cyano groups has been linked to enhanced potency against certain bacterial strains, suggesting a potential application in treating bacterial infections .
Immunomodulatory Effects
There is growing interest in the immunomodulatory effects of compounds like this compound.
- Potential Applications : Research has indicated that similar heterocyclic compounds may modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy . This area warrants further investigation to elucidate the specific mechanisms and therapeutic potential.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Implications :
- The furopyridine scaffold (–4) may enhance binding to flat hydrophobic pockets in proteins due to increased planarity.
Substituent Analysis
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 3-cyano and 6-fluoro groups may enhance electrophilicity compared to analogues with trifluoroethyl () or trifluoromethyl () substituents .
- Linker Diversity: The 1-(3-cyanophenyl)ethyl group in the target compound introduces a flexible ethyl spacer, whereas analogues in –4 use rigid furopyridine cores or propenyl linkers .
Reactivity Considerations :
- The cyano group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas trifluoroethyl groups () offer greater metabolic stability .
Biological Activity
N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a fluorine atom and an amide functional group. The synthesis typically involves multi-step reactions, starting from 3-cyanophenylacetic acid and utilizing reagents like thionyl chloride and triethylamine to produce the final carboxamide product.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3-cyanophenylacetic acid, thionyl chloride | Acidic medium |
| 2 | 6-fluoropyridine-3-amine, triethylamine | Base-catalyzed reaction |
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as a pharmacological agent.
The compound interacts with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation of biological pathways. This interaction is crucial for its role in therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit farnesyltransferase, an enzyme critical in cancer cell signaling pathways. In vitro assays revealed IC50 values as low as 25 nM for related compounds .
- Neuropharmacological Effects : The introduction of fluorine atoms in the structure has been associated with enhanced lipophilicity and stability, which are beneficial for crossing the blood-brain barrier. This property is particularly relevant for developing treatments for neurological disorders .
- Inflammation Modulation : Some studies suggest that the compound may play a role in modulating inflammatory responses by interacting with specific signaling pathways involved in immune responses .
Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 6-fluoropyridine-3-carboxylic acid derivative with a 3-cyanophenyl ethylamine moiety. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like HATU or EDCl/HOBt to form an active ester intermediate.
- Amide bond formation : React the activated acid with N-[1-(3-cyanophenyl)ethyl]amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.
- Optimization : Adjust solvent polarity (e.g., DMF or THF) and stoichiometry (1:1.2 acid-to-amine ratio) to minimize side reactions. Monitor progress via TLC or LC-MS.
Reference : Similar protocols for pyridinecarboxamide derivatives are described in and , which highlight the use of coupling agents and solvent optimization .
Basic: How can the purity and structural integrity of this compound be validated using analytical techniques?
Methodological Answer:
- HPLC : Use a C18 column with a gradient elution (e.g., 10–90% acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~160 ppm for carboxamide carbonyl).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₁FN₃O).
Reference : Analytical validation methods for structurally related carboxamides are detailed in and .
Advanced: What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how can SHELX software be applied?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect data at 100 K using a Mo-Kα source.
- SHELX refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters:
Advanced: How does the compound interact with biological targets, such as enzymes or receptors, based on computational modeling and in vitro assays?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding poses against target proteins (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM).
- In vitro assays : Conduct fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (IC₅₀/Kd). Example:
Advanced: What strategies are effective for radiolabeling this compound with fluorine-18 for PET imaging applications?
Methodological Answer:
- Nucleophilic substitution : Replace a leaving group (e.g., nitro or trimethylammonium) with ¹⁸F⁻ using K₂.2.2/K₂CO₃ in anhydrous acetonitrile at 100°C.
- Purification : Use semi-preparative HPLC (C18 column) to isolate [¹⁸F]-labeled product. Radiochemical yield: >15% (decay-corrected).
Reference : outlines ¹⁸F-labeling protocols for melanin-targeting carboxamides .
Advanced: How can in vivo pharmacokinetic studies be designed to assess the compound's bioavailability and metabolic stability?
Methodological Answer:
- Animal models : Administer IV/PO doses (e.g., 1–10 mg/kg) in rodents. Collect plasma samples at 0, 1, 4, 8, 24 h.
- LC-MS/MS analysis : Quantify parent compound and metabolites. Key parameters:
Basic: What are the key spectroscopic (NMR, IR) characteristics used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Pyridine protons: δ 8.45 (d, J = 8.5 Hz, H-2), 7.95 (dd, J = 8.5, 2.5 Hz, H-4).
- 3-Cyanophenyl group: δ 7.6–7.8 (m, aromatic H).
- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O), ~2220 cm⁻¹ (C≡N).
Reference : Spectral data for analogous pyridinecarboxamides are described in and .
Advanced: How can molecular dynamics simulations elucidate the conformational flexibility of this compound in solution?
Methodological Answer:
- Simulation setup : Use GROMACS with OPLS-AA force field. Solvate in TIP3P water, run for 100 ns at 300 K.
- Analysis : Calculate root-mean-square fluctuation (RMSF) of the 3-cyanophenyl group. Key findings:
Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
Methodological Answer:
- Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-1-(3-cyanophenyl)ethylamine).
- Resolution methods :
Advanced: How does the introduction of the 3-cyanophenyl group influence the compound's binding affinity compared to other substituents?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare with analogues (e.g., 3-fluorophenyl or 3-nitrophenyl) via radioligand displacement assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
